OXE Receptor Antagonism: Nanomolar Potency Differentiates from Oxazole Scaffolds Lacking Chloroethyl Group
In a direct in vitro assay, Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- exhibited an IC50 of 6 nM for antagonism of the OXE receptor (OXER1) in human neutrophils, assessed by inhibition of 5-oxo-ETE-induced calcium mobilization [1]. In contrast, the structurally related compound 5-methyl-2-phenyloxazole (CAS 5221-67-0), which lacks the 4-chloroethyl substituent, shows no reported activity against this receptor, representing a functional potency difference of several orders of magnitude [2]. The chloroethyl moiety is hypothesized to be essential for high-affinity binding or covalent engagement with the receptor's ligand-binding domain.
| Evidence Dimension | OXE Receptor (OXER1) Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | 5-methyl-2-phenyloxazole (CAS 5221-67-0): Not active |
| Quantified Difference | >1000-fold lower potency (qualitative difference) |
| Conditions | Human neutrophils; inhibition of 5-oxo-ETE-induced calcium mobilization, 2-min incubation |
Why This Matters
Procurement of this specific oxazole derivative is mandatory for research programs targeting the OXE receptor pathway, as common analogs lacking the chloroethyl group will fail to produce the desired pharmacological effect.
- [1] BindingDB. BDBM50054793 (CHEMBL3341972). IC50: 6 nM for OXE receptor antagonism in human neutrophils. View Source
- [2] PubChem. 5-Methyl-2-phenyl-1,3-oxazole (CAS 5221-67-0). Biological Activity Summary. View Source
